2-difluoroMethylbenzoicacid

Medicinal Chemistry Bioisostere Design Hydrogen Bonding

2-Difluoromethylbenzoic acid (CAS 799814-32-7) is an ortho-substituted fluorinated building block that uniquely provides a lipophilic hydrogen bond donor (-CF₂H) absent in trifluoromethyl analogs. With a pKa of ~3.41 and an attenuated ΔlogP range of -0.1 to +0.4 (vs. CH₃), it enables precise ADME tuning without excessive lipophilicity. The ortho regioisomer exhibits approximately 0.47 pKa units greater acidity than the para isomer, directly influencing ionization and solubility profiles. Procure this 98% pure intermediate for medicinal chemistry and agrochemical programs that demand metabolically stable H-bond donor motifs.

Molecular Formula C10H14N2O3S
Molecular Weight 242.30 g/mol
Cat. No. B13039709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-difluoroMethylbenzoicacid
Molecular FormulaC10H14N2O3S
Molecular Weight242.30 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCC1=NC(=CC=C1)N2CCC2
InChIInChI=1S/C10H14N2O3S/c1-16(13,14)15-8-9-4-2-5-10(11-9)12-6-3-7-12/h2,4-5H,3,6-8H2,1H3
InChIKeyQNNCLZQZZLAQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Difluoromethylbenzoic Acid: Procurement Specifications, Physicochemical Profile, and Key Identifiers


2-Difluoromethylbenzoic acid (2-二氟甲基苯甲酸, CAS 799814-32-7) is an ortho-substituted fluorinated benzoic acid derivative with molecular formula C₈H₆F₂O₂ and molecular weight 172.13 g/mol [1]. The compound features a difluoromethyl (-CF₂H) group at the ortho position relative to the carboxylic acid functionality, imparting distinctive electronic properties including a calculated pKa of approximately 3.41 [2]. The difluoromethyl substituent confers the capacity to act as a lipophilic hydrogen bond donor—a property not shared by trifluoromethyl (-CF₃) analogs—while modulating lipophilicity more moderately than trifluoromethyl substitution (ΔlogP vs CH₃ ranging from -0.1 to +0.4) [3]. Commercially available at purities of 97–98% , this compound serves as a versatile fluorinated building block in medicinal chemistry and agrochemical synthesis, with the ortho substitution pattern providing distinct steric and electronic characteristics compared to para-substituted regioisomers [2].

Why 2-Difluoromethylbenzoic Acid Cannot Be Arbitrarily Substituted with Trifluoromethyl or Non-Fluorinated Analogs


Substituting 2-difluoromethylbenzoic acid with its trifluoromethyl analog (2-trifluoromethylbenzoic acid, CAS 433-97-6) or non-fluorinated benzoic acid derivatives introduces material changes in hydrogen-bonding capacity, lipophilicity profile, and metabolic stability that fundamentally alter downstream molecular properties. The difluoromethyl group uniquely functions as a lipophilic hydrogen bond donor with hydrogen bond acidity parameters (A) ranging from 0.085 to 0.126 [1], a property entirely absent in the trifluoromethyl group [2]. Furthermore, while trifluoromethyl substitution increases lipophilicity substantially (typically +0.5 to +1.0 ΔlogP vs CH₃), difluoromethyl produces a significantly attenuated effect (ΔlogP vs CH₃ ranging from -0.1 to +0.4) [1], enabling finer control over ADME properties without excessive LogP accumulation . Ortho versus para substitution further influences acidity: ortho-difluoromethylbenzoic acid exhibits a calculated pKa of approximately 3.41 [3], whereas para-difluoromethylbenzoic acid (CAS 55805-21-5) shows a higher predicted pKa of 3.88±0.10 , a difference of ~0.5 units that affects ionization state and solubility profiles. These collective differences preclude simple substitution without altering binding interactions, pharmacokinetics, and formulation behavior.

2-Difluoromethylbenzoic Acid: Quantitative Differentiation Evidence for Scientific Procurement


Hydrogen Bond Donor Capacity: CF₂H vs. CF₃ Functional Group Comparison

The difluoromethyl group in 2-difluoromethylbenzoic acid functions as a lipophilic hydrogen bond donor, a property that distinguishes it fundamentally from trifluoromethyl-containing analogs. Abraham's solute hydrogen bond acidity parameters (A) for difluoromethyl-containing compounds range from 0.085 to 0.126, comparable to thiophenol, aniline, and amine groups [1]. In contrast, the trifluoromethyl group lacks hydrogen bond donor capacity entirely [2]. This functional divergence means that in molecular recognition contexts—particularly enzyme active sites or receptor binding pockets—the two substituents produce non-interchangeable binding interactions [3].

Medicinal Chemistry Bioisostere Design Hydrogen Bonding

Lipophilicity Modulation: Differential LogP Impact of CF₂H vs. CF₃ Substitution

The difluoromethyl group provides more nuanced lipophilicity control compared to trifluoromethyl substitution. Experimental ΔlogP (water-octanol) measurements for compounds where -CH₃ is replaced by -CF₂H span a range from -0.1 to +0.4, demonstrating that difluoromethyl does not uniformly increase lipophilicity and can in some contexts slightly reduce it [1]. In contrast, trifluoromethyl substitution typically increases logP by +0.5 to +1.0 or more relative to methyl [2]. This moderated lipophilicity profile reduces the risk of excessive LogP accumulation, which is associated with poor solubility, high metabolic clearance, and off-target toxicity .

ADME Optimization Lipophilicity Control Drug Design

Regioisomeric Acidity Differentiation: Ortho- vs. Para-Difluoromethylbenzoic Acid pKa Comparison

The substitution position of the difluoromethyl group on the benzoic acid ring significantly modulates carboxylic acid acidity. 2-Difluoromethylbenzoic acid (ortho-substituted) exhibits a calculated pKa of approximately 3.41 [1], whereas 4-difluoromethylbenzoic acid (para-substituted, CAS 55805-21-5) has a predicted pKa of 3.88±0.10 . This ~0.5 unit difference arises from proximity effects and through-space electronic interactions unique to the ortho position [2]. At physiological pH (7.4), both compounds exist predominantly in ionized carboxylate form, but the ortho isomer is more acidic, influencing solubility-pH profiles and potential salt formation behavior.

Ionization State Solubility Prediction Regiochemistry

Bioisosteric Replacement Potential: CF₂H as Functional Mimic of Hydroxyl, Thiol, and Amine

The difluoromethyl group functions as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functional groups [1]. Unlike these hydrogen bond donors, which are often subject to Phase II metabolism (glucuronidation, sulfation) or oxidation, the CF₂H group is metabolically robust while retaining comparable hydrogen bond donor capacity (A ≈ 0.085–0.126) [2]. Comparative analysis demonstrates that CF₂H can replace OH, SH, or NH₂ with retention of key binding interactions while improving metabolic stability and membrane permeability [3]. Trifluoromethyl cannot serve this bioisosteric function due to its lack of hydrogen bond donor capacity [2].

Bioisosterism Lead Optimization Metabolic Stability

Optimal Procurement and Application Scenarios for 2-Difluoromethylbenzoic Acid Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Metabolically Stable Hydrogen Bond Donor Moieties

2-Difluoromethylbenzoic acid is ideally suited as a scaffold for drug discovery programs where a hydrogen bond donor is structurally required but metabolic lability of OH, SH, or NH₂ groups compromises in vivo performance. The difluoromethyl group's hydrogen bond acidity parameters (A = 0.085–0.126) [1] enable retention of key polar interactions while improving metabolic stability. Procurement should prioritize this compound over 2-trifluoromethylbenzoic acid (which lacks hydrogen bond donor capacity [2]) for targets where donor interactions are essential.

ADME Property Optimization Where Controlled Lipophilicity is Critical

In lead series where lipophilicity (LogP) must be increased moderately without triggering solubility or off-target toxicity concerns, 2-difluoromethylbenzoic acid provides a superior profile. With ΔlogP values ranging from -0.1 to +0.4 relative to methyl [1], the CF₂H group avoids the substantial LogP increases (+0.5 to +1.0+) associated with trifluoromethyl substitution [2]. This compound is indicated for procurement when ADME optimization requires fine-tuned lipophilicity control rather than aggressive LogP elevation.

Regiochemistry-Dependent Physicochemical Property Studies

For investigations examining the impact of ortho substitution on benzoic acid ionization and solubility, 2-difluoromethylbenzoic acid offers a defined comparator to para-substituted analogs. The ortho isomer (pKa ≈ 3.41) [1] is approximately 0.47 pKa units more acidic than the para isomer (pKa = 3.88±0.10) [2], providing a measurable difference in ionization state at intermediate pH ranges. Procurement should specify the ortho regioisomer (CAS 799814-32-7) rather than the para analog (CAS 55805-21-5) to ensure intended physicochemical behavior.

Fluorinated Building Block for Complex Molecule Synthesis

2-Difluoromethylbenzoic acid serves as a versatile fluorinated building block in the synthesis of pharmaceutical and agrochemical intermediates [1]. The ortho-difluoromethyl substitution pattern provides unique steric and electronic properties distinct from para-substituted isomers [2]. The compound is commercially available at 97–98% purity from multiple suppliers, with production scale available up to kilogram quantities [3], supporting both research and early development procurement needs.

Technical Documentation Hub

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